![molecular formula C17H25FN2O2 B254931 N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is commonly referred to as "FM2-10" and is known for its unique structure and mechanism of action.
Wirkmechanismus
FM2-10 works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and can potentially lead to the development of new cancer treatments.
Biochemical and Physiological Effects:
Studies have shown that FM2-10 has a significant impact on the biochemical and physiological processes of cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
FM2-10 has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, its limited solubility in water and potential toxicity at high doses can be limitations for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on FM2-10. One area of focus is the development of new drug formulations that can improve its solubility and reduce toxicity. Another area of research is the investigation of its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Synthesemethoden
The synthesis of FM2-10 involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde and 3-methyl-2-butanone to form the intermediate compound 2-(2-fluorophenyl)-3-methylbut-2-en-1-ol. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, FM2-10.
Wissenschaftliche Forschungsanwendungen
FM2-10 has been shown to have potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of cancer and other diseases. Its unique structure and mechanism of action make it a promising candidate for further research in this field.
Eigenschaften
Produktname |
N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide) |
---|---|
Molekularformel |
C17H25FN2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25FN2O2/c1-11(2)9-15(21)19-17(20-16(22)10-12(3)4)13-7-5-6-8-14(13)18/h5-8,11-12,17H,9-10H2,1-4H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
HBSWLZNOJZRPJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1F)NC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1F)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.